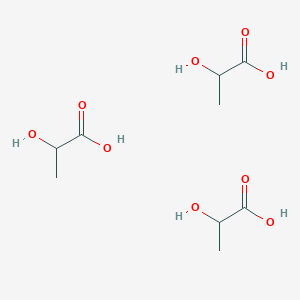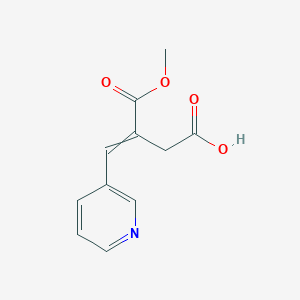
Lactic acid, lactate, lactate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lactic acid, also known as 2-hydroxypropanoic acid, is an organic acid with the molecular formula C₃H₆O₃. It is a white, crystalline solid in its pure form and is miscible with water. Lactic acid is an alpha-hydroxy acid (AHA) due to the presence of a hydroxyl group adjacent to the carboxyl group. It is widely found in nature, present in certain plant juices, in the blood and muscles of animals, and in fermented milk products such as sour milk, cheese, and buttermilk . The conjugate base of lactic acid is called lactate.
Métodos De Preparación
Lactic acid can be produced through both chemical synthesis and microbial fermentation.
-
Chemical Synthesis: : This method typically involves the reaction of acetaldehyde with hydrogen cyanide to form lactonitrile, which is then hydrolyzed to produce lactic acid. This process yields a racemic mixture of lactic acid (DL-lactic acid) .
-
Microbial Fermentation: : This is the most common industrial method for producing lactic acid. It involves the fermentation of carbohydrates such as glucose, sucrose, or lactose using lactic acid bacteria. The fermentation process can be carried out under anaerobic conditions, and the resulting lactic acid can be purified through various separation techniques such as precipitation, solvent extraction, and membrane separation .
Análisis De Reacciones Químicas
Lactic acid undergoes several types of chemical reactions due to its functional groups:
-
Esterification: : Lactic acid can react with alcohols to form esters. For example, it reacts with ethanol to form ethyl lactate, a solvent used in various applications .
-
Polymerization: : Lactic acid can undergo polymerization to form polylactic acid (PLA), a biodegradable polymer used in the production of bioplastics .
-
Oxidation and Reduction: : Lactic acid can be oxidized to pyruvic acid or reduced to propionic acid under specific conditions .
-
Neutralization: : Lactic acid reacts with bases such as sodium hydroxide to form lactate salts, such as sodium lactate .
Aplicaciones Científicas De Investigación
Lactic acid has a wide range of applications in various fields:
-
Chemistry: : Lactic acid is used as a precursor for the synthesis of biodegradable polymers like polylactic acid (PLA), which is used in the production of bioplastics .
-
Biology: : Lactic acid plays a crucial role in cellular respiration and metabolism. It is produced during anaerobic respiration and can be converted back to glucose in the liver .
-
Medicine: : Lactic acid is used in various pharmaceutical products for its antibacterial properties. It is also used in topical formulations for its keratolytic and moisturizing effects .
-
Industry: : Lactic acid is used in the food industry as a preservative and flavoring agent. It is also used in the textile and leather industries for dyeing and tanning .
Mecanismo De Acción
Lactic acid exerts its effects through several mechanisms:
-
Metabolic Pathways: : Lactic acid is involved in the glycolytic pathway, where it is produced from pyruvate during anaerobic respiration. It can be converted back to pyruvate and then to glucose through gluconeogenesis .
-
Antibacterial Properties: : Lactic acid lowers the pH of its environment, creating an acidic condition that inhibits the growth of many pathogenic bacteria .
-
Immune Modulation: : Lactic acid and its associated ions can modulate immune cell functions, influencing the activity of T cells, macrophages, and neutrophils .
Comparación Con Compuestos Similares
Lactic acid can be compared with other similar compounds such as glycolic acid and acetic acid:
-
Glycolic Acid: : Both lactic acid and glycolic acid are alpha-hydroxy acids (AHAs) used in skincare products. glycolic acid has a smaller molecular size, allowing it to penetrate deeper into the skin, whereas lactic acid is more superficial and generally better tolerated .
-
Acetic Acid: : Lactic acid is ten times more acidic than acetic acid due to intramolecular hydrogen bonding between the hydroxyl and carboxyl groups .
-
Lactate: : Lactate is the conjugate base of lactic acid. While lactic acid is the protonated form, lactate carries a negative charge and is involved in various metabolic processes .
Conclusion
Lactic acid is a versatile compound with significant importance in various scientific and industrial fields. Its unique properties and wide range of applications make it a valuable substance in chemistry, biology, medicine, and industry.
Propiedades
Fórmula molecular |
C9H18O9 |
|---|---|
Peso molecular |
270.23 g/mol |
Nombre IUPAC |
2-hydroxypropanoic acid |
InChI |
InChI=1S/3C3H6O3/c3*1-2(4)3(5)6/h3*2,4H,1H3,(H,5,6) |
Clave InChI |
SEBVWSLCNXRBEA-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)O)O.CC(C(=O)O)O.CC(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate](/img/structure/B14787450.png)
![N-[4-[(3-chloro-4-fluorophenyl)amino]pyrido[3,4-d]pyrimidin-6-yl]-5-(4-methyl-1-piperazinyl)-2-pentynamide](/img/structure/B14787452.png)
![Benzenesulfonamide, N-[2-(methoxymethyl)phenyl]-4-methyl-3-(1-piperazinyl)-](/img/structure/B14787456.png)



![4[N'-[1-[3-Fluoro-4-methoxy-phenyl)-ethylidene]hydrazino}benzenesulfonamide](/img/structure/B14787480.png)
![N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]butanamide](/img/structure/B14787489.png)


![(2S,3R)-2-[(2S)-6-Amino-2-[(2S)-2-[(2S)-2-amino-3-phenylpropanamido]-3-(1H-indol-3-YL)propanamido]hexanamido]-3-hydroxybutanoic acid](/img/structure/B14787512.png)

